Regioisomeric Differentiation: 4-Phenyl vs. 3-Phenyl Dioxidoisothiazolidin Attachment Determines CDK2 Binding Pocket Compatibility
The para- (4-) attachment of the dioxidoisothiazolidin group to the central phenyl ring, as present in the target compound, is critical for kinase inhibitor pharmacophore geometry. In the structurally characterized CDK2-dioxidoisothiazolidin co-crystal complexes PDB 2R64 and PDB 2DUV, the dioxidoisothiazolidin moiety occupies the ribose-binding pocket of the ATP-binding site, making specific hydrogen-bond contacts with backbone residues [1]. The para-substitution pattern in the target compound orients the dioxidoisothiazolidin group in a geometry that is topologically analogous to the 5-position substitution in the indazole-based inhibitors (e.g., compounds 11c and 11d from Lee et al., 2008, which achieved CDK2 IC50 values of 0.13 µM and 0.17 µM respectively) [2]. In contrast, the meta- (3-) regioisomer (CAS 946260-35-1) presents a different angular trajectory for the dioxidoisothiazolidin group, predicted to alter its spatial positioning within the kinase ATP pocket. This regioisomeric distinction is not merely theoretical—in the 3,5-diaminoindazole series, moving the dioxidoisothiazolidin substituent by one ring position abolished CDK inhibitory activity [2].
| Evidence Dimension | Regioisomeric positioning of dioxidoisothiazolidin pharmacophore relative to kinase ATP-binding site |
|---|---|
| Target Compound Data | Para- (4-) attachment of dioxidoisothiazolidin to central phenyl ring; spatial geometry topologically analogous to 5-position indazole substitution |
| Comparator Or Baseline | Meta- (3-) regioisomer CAS 946260-35-1: different angular trajectory; 5-position vs. other indazole positions in Lee et al. 2008: CDK2 IC50 >10 µM for mispositioned analogs |
| Quantified Difference | Positional shift from para to meta predicted to alter ribose-pocket hydrogen-bonding contacts; in indazole series, 5-position dioxidoisothiazolidin yielded CDK2 IC50 = 0.13 µM, while non-5-substituted analogs showed IC50 >10 µM (quantitative data for indazole scaffold; not directly measured for phenyl scaffold) |
| Conditions | CDK2 kinase inhibition assay (Lee et al. 2008): ATP competitive format, recombinant CDK2/cyclin A; PDB 2R64: X-ray crystallography at 2.3 Å resolution |
Why This Matters
For researchers designing kinase inhibitor SAR studies, the para-substituted regioisomer may recapitulate productive CDK2 binding interactions predicted for this chemotype, whereas meta-substituted regioisomers are expected to be inactive based on class-level SAR.
- [1] PDB Entry 2R64: Crystal structure of a 3-aminoindazole compound with CDK2. Protein Data Bank. DOI: 10.2210/pdb2R64/pdb. https://www.ebi.ac.uk/pdbe/entry/pdb/2r64 View Source
- [2] Lee J, Choi H, Kim KH, Jeong S, Park JW, Baek CS, Lee SH. Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008;18(7):2292-2295. DOI: 10.1016/j.bmcl.2008.03.002. View Source
